4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine
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Overview
Description
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole and thiophene rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of an amidoxime with a carboxylic acid derivative under acidic conditions. The thiophene-2-sulfonyl group can be introduced through a sulfonylation reaction using thiophene-2-sulfonyl chloride. The final step involves coupling the oxadiazole and thiophene-2-sulfonyl intermediates with piperidine under suitable conditions, such as using a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. The thiophene-2-sulfonyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiophene-2-sulfonyl Derivatives: Compounds with the thiophene-2-sulfonyl group also show comparable properties in terms of lipophilicity and biological activity.
Uniqueness
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both oxadiazole and thiophene-2-sulfonyl groups allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Biological Activity
The compound 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities. This compound integrates a variety of pharmacologically relevant moieties, including oxadiazole and piperidine, which are known for their diverse therapeutic applications. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H18ClN3O2S with a molecular weight of approximately 363.86 g/mol. The structure features a piperidine ring substituted with a thiophene sulfonyl group and an oxadiazole moiety linked to a chlorophenyl group. The presence of these functional groups is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole, including the target compound, exhibit significant antimicrobial properties. In vitro studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's structure suggests that it may interact with bacterial cell walls or metabolic pathways, although specific mechanisms remain to be elucidated.
Enzyme Inhibition
The compound has been tested for its inhibitory effects on several enzymes. Notably, it demonstrated strong inhibitory activity against urease, an enzyme linked to various pathological conditions . Such inhibition could have therapeutic implications in treating infections caused by urease-producing bacteria.
Anticancer Potential
The structural characteristics of the compound suggest potential anticancer activity. Compounds containing oxadiazole rings have been associated with anticancer properties due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells . Further studies are necessary to confirm these effects specifically for this compound.
Structure-Activity Relationship (SAR)
The biological activities observed can be attributed to specific structural features:
- Oxadiazole Moiety : Known for its role in enhancing bioactivity through interactions with biological targets.
- Chlorophenyl Group : The presence of chlorine is often associated with increased lipophilicity and biological activity.
- Piperidine Ring : This moiety contributes to the overall pharmacokinetic profile and may enhance binding affinity to biological targets.
Research Findings
Case Studies
In a recent study focusing on the synthesis and evaluation of similar compounds, derivatives with oxadiazole and piperidine structures were found to exhibit significant antibacterial and antifungal activities. These findings support the hypothesis that modifications in the chemical structure can lead to enhanced biological efficacy .
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-14-4-1-3-13(11-14)16-19-17(24-20-16)12-6-8-21(9-7-12)26(22,23)15-5-2-10-25-15/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFYITYIGYWHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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